molecular formula C10H12ClN B170887 (S)-2-(4-Chlorophenyl)pyrrolidine CAS No. 1217651-75-6

(S)-2-(4-Chlorophenyl)pyrrolidine

Cat. No.: B170887
CAS No.: 1217651-75-6
M. Wt: 181.66 g/mol
InChI Key: CIHHGGKKRPPWSU-JTQLQIEISA-N
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Description

(S)-2-(4-Chlorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group

Scientific Research Applications

(S)-2-(4-Chlorophenyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “(S)-2-(4-Chlorophenyl)pyrrolidine” is not available, it’s worth noting that pyrrolidine derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for “(S)-2-(4-Chlorophenyl)pyrrolidine” are not available, it’s worth noting that pyrrolidine derivatives are a significant area of research in pharmacology . Their versatility makes them a promising scaffold for the development of novel biologically active compounds and drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chlorophenyl)pyrrolidine typically involves the reaction of 4-chlorobenzaldehyde with (S)-proline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Chlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide or potassium tert-butoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted pyrrolidines, amine derivatives, and various functionalized aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(S)-2-(4-Chlorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHGGKKRPPWSU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426554
Record name (S)-2-(4-chlorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217651-75-6
Record name (S)-2-(4-chlorophenyl) pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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